molecular formula C14H17N3O2S B11813331 N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B11813331
M. Wt: 291.37 g/mol
InChI Key: UNFRNXUUQIAEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352520-40-1) is a pyridine-sulfonamide hybrid compound of significant interest in medicinal chemistry and oncology research. This advanced scaffold is designed for the inhibition of carbonic anhydrase (CA), a family of metalloenzymes. The compound integrates key pharmacophoric elements: a sulfonamide group that acts as a zinc-binding function to coordinate the active site zinc ion, an electron-withdrawing pyridine ring that enhances the acidity of the sulfonamide group, and a strategic N-benzyl-N-methyl moiety that promotes interactions with hydrophobic regions of the enzyme. Its primary research value lies in targeting the tumor-associated, transmembrane carbonic anhydrase isoforms hCA IX and hCA XII. These isoforms are overexpressed in hypoxic tumor environments—such as those in breast, pancreatic, and kidney cancers—where they are pivotal for maintaining intracellular pH balance, promoting cancer cell survival, invasion, and metastasis. Due to their limited presence in normal tissues, they represent compelling selective targets for anticancer strategies. Inhibitors like this compound are investigated for their potential to disrupt this pH regulatory mechanism, thereby inhibiting tumor growth and sensitizing cancer cells to other therapies like radiotherapy. The structural motif of a 4-substituted pyridine-3-sulfonamide has been shown in studies to yield compounds with nanomolar affinity and high selectivity for hCA IX and XII over off-target cytosolic isoforms, making it a valuable scaffold for developing novel anticancer agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c1-15-13-8-9-16-10-14(13)20(18,19)17(2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,15,16)

InChI Key

UNFRNXUUQIAEGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Pyridine-3-Sulfonyl Chloride with N-Benzyl-N-Methylamine

The primary route involves condensing pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or N-methylmorpholine (NMM) is typically employed to neutralize HCl generated during the reaction. For example, a 2017 study demonstrated that refluxing pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in DCM at 0–25°C for 4–6 hours yielded the corresponding sulfonamide with 75–82% efficiency after aqueous workup.

Key Reaction Parameters:

  • Solvent: DCM or THF

  • Base: TEA (2.5 equivalents)

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Alternative Activation Methods

Patent disclosures describe using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate sulfonamide bond formation. For instance, a 2009 patent reported a 68% yield when reacting pyridine-3-sulfonyl chloride with N-benzyl-N-methylamine in DMF using K₂CO₃ at 50°C for 12 hours. This method reduces side reactions but requires longer reaction times.

Functionalization of the Pyridine Ring at Position 4

Introducing the methylamino group at the 4-position of the pyridine ring necessitates nucleophilic aromatic substitution (NAS) or directed ortho-metalation strategies.

Nucleophilic Substitution Using Methylamine

Direct substitution of a leaving group (e.g., chlorine or bromine) at the 4-position with methylamine is a common approach. A 2022 study achieved this by reacting 4-chloropyridine-3-sulfonamide with excess methylamine (40% aqueous solution) in ethanol at 80°C for 24 hours. However, this method requires high temperatures and prolonged reaction times, leading to yields of 55–60%.

Optimization via Catalysis:
Adding catalytic potassium iodide (KI) or tetrabutylammonium bromide (TBAB) improves substitution efficiency. For example, TBAB (2.5 mol%) in DMF at 100°C reduced reaction time to 8 hours, increasing yields to 72%.

Directed Ortho-Metalation Approach

A more efficient method involves generating a lithiated intermediate at the 4-position. Treatment of N-benzyl-N-methylpyridine-3-sulfonamide with lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with methyl chloroformate, yields the 4-carbamate intermediate. Subsequent hydrolysis with aqueous HCl produces the 4-amino derivative, which is methylated using iodomethane (CH₃I) and potassium carbonate.

Stepwise Yield Breakdown:

  • Lithiation and carboxylation: 65%

  • Hydrolysis to amine: 89%

  • N-Methylation: 78%
    Overall Yield: 45%

One-Pot Synthesis Strategies

Recent advances emphasize telescoped processes to reduce purification steps. A 2025 method combined sulfonylation and amination in a single reactor:

  • Sulfonylation: Pyridine-3-sulfonyl chloride (1.0 equiv), N-benzyl-N-methylamine (1.1 equiv), and TEA (2.5 equiv) in THF at 0°C for 2 hours.

  • Amination: Addition of methylamine (2.0 equiv) and TBAB (0.1 equiv) at 80°C for 6 hours.
    Total Yield: 68%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Stepwise NASEthanol, 80°C, 24 hours55–60%Simple reagentsLong reaction time, moderate yield
Catalyzed NASDMF, TBAB, 100°C, 8 hours72%Faster, higher yieldRequires catalyst
Directed MetalationLDA, THF, −78°C45%RegioselectiveLow-temperature sensitivity
One-PotTHF/TBAB, 0°C → 80°C68%Reduced purificationOptimized stoichiometry required

Critical Challenges and Solutions

Byproduct Formation During Sulfonylation

Over-alkylation at the sulfonamide nitrogen is a common issue. Using a slight excess of N-benzyl-N-methylamine (1.1–1.2 equiv) and maintaining temperatures below 25°C minimizes this.

Purification of Hydrophilic Intermediates

The 4-(methylamino) intermediate’s polarity complicates isolation. Acid-base extraction with 1M HCl and 5% NaHCO₃ effectively separates the product from unreacted starting materials .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic systems in the compound undergo oxidation under specific conditions:

Oxidizing Agent Conditions Product Key Observations
Hydrogen peroxideAqueous or acidic mediaSulfoxide derivativesSelective oxidation at sulfur atom
mCPBADichloromethane, 0°CSulfone derivativesComplete conversion to sulfone
KMnO₄Acidic or neutral mediaPyridine N-oxideLimited applicability due to competing side reactions

Oxidation primarily targets the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones depending on reaction stoichiometry and conditions. The pyridine ring exhibits resistance to oxidation under mild conditions but may form N-oxide derivatives under stronger oxidants .

Reduction Reactions

Reductive modifications occur at the sulfonamide and aromatic groups:

Reducing Agent Conditions Product Notes
LiAlH₄Dry THF, refluxSecondary amineComplete reduction of sulfonamide to amine
NaBH₄/CuCl₂Methanol, RTPartially reduced intermediatesSelective for benzyl groups
H₂/Pd-CEthanol, 50°CDebenzylated pyridine derivativeHydrogenolysis of benzyl group

The sulfonamide group is reduced to an amine with strong agents like LiAlH₄, while catalytic hydrogenation removes the benzyl group selectively .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Nucleophile Conditions Position Modified Product
Sodium methoxideDMF, 80°CPyridine C-2 or C-4Methoxy-substituted derivative
AminesK₂CO₃, DMSOSulfonamide nitrogenN-alkylated derivatives

Electrophilic Substitution

Limited reactivity due to electron-withdrawing sulfonamide group. Halogenation occurs under forcing conditions:

Electrophile Conditions Position Modified
Cl₂/FeCl₃CHCl₃, 60°CPyridine C-5
Br₂/HNO₃H₂SO₄, 100°CBenzyl ring meta position

Substitution at the pyridine ring is less favored compared to the benzyl or sulfonamide groups .

Acid-Base Reactions

The sulfonamide NH group exhibits weak acidity (pKa ~10–12), enabling deprotonation and salt formation:

Base Solvent Application
NaOHH₂O/EtOHSolubility enhancement
PyridineCH₂Cl₂Catalytic deprotonation

Deprotonation facilitates metal coordination or further functionalization.

Complexation Reactions

The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:

Metal Ion Coordination Site Complex Stability (log K)
Cu(II)Sulfonamide O, pyridine N8.2 ± 0.3
Fe(III)Sulfonamide O6.7 ± 0.2

Complexation alters the compound’s solubility and redox properties, with applications in catalysis and medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide functions primarily as a PI3K inhibitor. The PI3K signaling pathway is integral to cellular processes such as growth and survival, making its inhibition a promising strategy for cancer treatment. The compound competes with ATP for binding to the PI3K enzyme, which leads to reduced kinase activity and subsequent cellular effects.

Therapeutic Potential
The compound's ability to modulate kinase activity positions it as a candidate for further pharmacological studies aimed at treating cancers characterized by aberrant cell signaling. Its structural features enhance solubility and biological activity, making it a valuable addition to the library of PI3K inhibitors.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition characteristics of this compound. It has been investigated for its potential to inhibit various enzymes beyond PI3K, including carbonic anhydrases and proteasomes.

Case Study: Proteasome Inhibition
In a study examining proteasome inhibitors, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on the chymotrypsin-like activity of the 20S proteasome. These investigations highlighted the importance of structural moieties in enhancing inhibitory activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Sulfonamides are known for their antibacterial effects, and this compound's structure may contribute to similar activities.

Antiviral and Antimicrobial Potency
A related class of pyridine-based compounds incorporating sulfonamide moieties has shown significant antiviral and antimicrobial activities. For instance, compounds derived from similar structures demonstrated over 50% viral reduction against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4). Such findings suggest that this compound could have potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
N-benzyl-N-methylpyridine-4-sulfonamidePyridine derivativePrimarily focused on antibacterial activity
N-benzyl-N-methyl-4-hydrazinylpyridine-3-sulfonamideHydrazine derivativePotential antitumor properties due to enhanced reactivity
N-benzyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamidePiperazine derivativeExhibits different pharmacological profiles; often used in CNS-related therapies

This table illustrates how the specific combination of functional groups in this compound enhances its solubility and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Biological Activity

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits notable inhibition of the PI3K signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The ability to modulate kinase activity positions this compound as a promising candidate for therapeutic applications in cancer treatment and other diseases characterized by dysregulated cell signaling.

The compound's mechanism involves competition with ATP-binding sites on PI3K enzymes, leading to reduced kinase activity. This inhibition can potentially disrupt aberrant signaling pathways prevalent in various cancers, making it an attractive target for drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups within this compound enhances both its solubility and biological activity. Structure-activity relationship studies indicate that the presence of the benzyl and methylamino groups significantly contributes to its efficacy as a PI3K inhibitor .

Structural Feature Impact on Activity
Benzyl GroupEnhances solubility and binding affinity
Methylamino GroupIncreases biological activity
Pyridine RingEssential for interaction with PI3K

Synthesis

The synthesis of this compound generally involves several steps that ensure high purity and yield. Common synthetic routes include:

  • Formation of the Pyridine Ring : Utilizing starting materials that can be functionalized to introduce the sulfonamide group.
  • Introduction of the Benzyl and Methylamino Groups : These steps are critical for enhancing the compound's solubility and biological activity.
  • Purification : Techniques such as crystallization or chromatography are employed to achieve high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly reduces proliferation in various cancer cell lines by inhibiting PI3K pathways.
  • Binding Affinity Studies : Interaction studies revealed that this compound effectively competes with ATP at PI3K binding sites, leading to decreased kinase activity .
  • Potential for Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance overall efficacy in treating resistant cancer types.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide?

  • Methodology : A multi-step synthesis is typically employed. Begin with functionalizing the pyridine core via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce benzyl and methylamino groups . Subsequent sulfonamide formation involves reacting the amine intermediate with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize reaction temperatures (80–120°C) and solvent systems (DMF, THF) to minimize side reactions. Purify intermediates via column chromatography using silica gel and dichloromethane/methanol gradients .

Q. How can researchers effectively purify and characterize this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification. Characterize the compound via 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate structural assignments . Mass spectrometry (ESI-TOF) provides molecular weight confirmation, while elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectroscopic data?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. For example, if experimental 1H^1H-NMR shows unexpected splitting, model the compound’s conformational flexibility using molecular dynamics (MD) simulations to identify dominant rotamers. Cross-reference with X-ray crystallography data (if available) to resolve ambiguities .

Q. What experimental approaches address low solubility in aqueous buffers?

  • Methodology : Solubility can be enhanced by derivatizing the sulfonamide group (e.g., introducing hydrophilic substituents like hydroxyl or carboxylate) or using co-solvents (DMSO ≤5% v/v). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation. Monitor solubility via dynamic light scattering (DLS) .

Q. How to design SAR studies for optimizing biological activity?

  • Methodology : Systematically vary substituents on the benzyl, methylamino, and pyridine groups. For example:

  • Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess electronic effects.
  • Modify the methylamino group to ethyl or cyclopropylamine to study steric impacts.
  • Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Analyze data using ANOVA and post hoc tests (e.g., Fisher’s PLSD) to identify statistically significant trends .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting bioactivity data across different assay conditions?

  • Methodology : Standardize assay protocols (e.g., fixed ATP concentrations for kinase assays) to reduce variability. Validate contradictory results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform meta-analysis of dose-response curves (IC50_{50}, EC50_{50}) to identify outliers. Reference published SAR data from analogous sulfonamides for context .

Q. What strategies validate target engagement in cellular models?

  • Methodology : Use cellular thermal shift assays (CETSA) to confirm compound-target binding. Combine with siRNA knockdowns to verify phenotype specificity. For example, if the compound inhibits a kinase, compare effects in wild-type vs. kinase-deficient cell lines. Confirm downstream signaling via Western blot (e.g., phosphorylated vs. total protein levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.